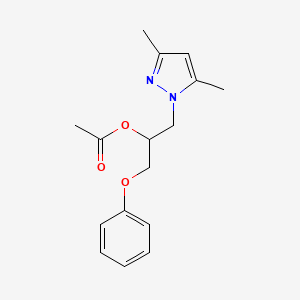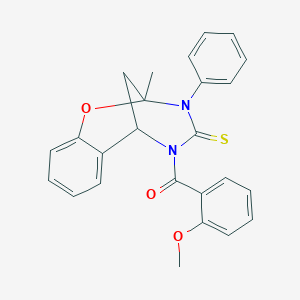
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-yl acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a phenoxy group attached to a propan-2-yl chain, and an acetate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-yl acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at positions 3 and 5 through alkylation reactions using appropriate alkyl halides.
Attachment of the Phenoxypropan-2-yl Chain: The phenoxypropan-2-yl chain is introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with a phenoxypropan-2-yl halide.
Formation of the Acetate Ester: Finally, the acetate ester functional group is introduced by esterification of the hydroxyl group on the propan-2-yl chain with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the acetate ester, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-yl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, analgesic, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in cells.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. The acetate ester can undergo hydrolysis to release the active pyrazole derivative, which then exerts its biological effects.
Comparison with Similar Compounds
1-cyanoacetyl-3,5-dimethylpyrazole: Known for its use in organic synthesis and as a cyanoacetylating agent.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: Used as a ligand in coordination chemistry and catalysis.
Uniqueness: 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-yl acetate is unique due to its combination of a pyrazole ring, phenoxy group, and acetate ester, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and chemical biology.
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
[1-(3,5-dimethylpyrazol-1-yl)-3-phenoxypropan-2-yl] acetate |
InChI |
InChI=1S/C16H20N2O3/c1-12-9-13(2)18(17-12)10-16(21-14(3)19)11-20-15-7-5-4-6-8-15/h4-9,16H,10-11H2,1-3H3 |
InChI Key |
RBDNXZQHFJTOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=CC=C2)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11442039.png)
![2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11442046.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11442075.png)
![2-[5-(4-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole](/img/structure/B11442080.png)
![8-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442081.png)
![N-(4-ethoxyphenyl)-6,6-dimethyl-8-oxo-9-[4-(trifluoromethyl)phenyl]-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11442083.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11442085.png)
![Dimethyl 2-({[4-(3-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11442086.png)
![4-methyl-2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11442090.png)
![2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11442093.png)

![6-Tert-butyl-3-[(2,4,6-trimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11442115.png)
